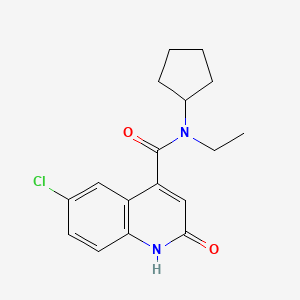![molecular formula C14H21N3O B7574192 [2-[(Dimethylamino)methyl]piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7574192.png)
[2-[(Dimethylamino)methyl]piperidin-1-yl]-pyridin-2-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-[(Dimethylamino)methyl]piperidin-1-yl]-pyridin-2-ylmethanone, commonly known as DMXAA, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. This compound was first synthesized in the 1980s, and since then, numerous studies have been conducted to investigate its mechanism of action and potential medical applications.
Mécanisme D'action
DMXAA exerts its anticancer effects by activating the STING (stimulator of interferon genes) pathway, which leads to the production of interferons and other cytokines that stimulate the immune system to attack cancer cells. This pathway has been shown to be important in the body's natural defense against cancer.
Biochemical and Physiological Effects:
DMXAA has been shown to induce a range of biochemical and physiological effects, including the activation of immune cells such as macrophages and dendritic cells, the production of cytokines such as interferons and tumor necrosis factor-alpha, and the inhibition of angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
DMXAA has several advantages as a research tool, including its ability to activate the STING pathway and induce immune responses. However, its limitations include its relatively low solubility and stability, as well as its potential toxicity at high doses.
Orientations Futures
There are several potential future directions for research on DMXAA, including:
1. Investigating its potential as a combination therapy with other anticancer agents.
2. Developing more stable and soluble forms of DMXAA for clinical use.
3. Investigating its potential as a treatment for other diseases, such as viral infections and autoimmune disorders.
4. Investigating its potential as an adjuvant therapy to enhance the efficacy of cancer vaccines.
5. Investigating its potential as a tool for studying the immune system and its interactions with cancer cells.
In conclusion, DMXAA is a promising compound with potential as an anticancer agent and a research tool for studying the immune system and cancer. Further research is needed to fully understand its mechanisms of action and potential medical applications.
Méthodes De Synthèse
DMXAA can be synthesized through a multi-step process involving the reaction of 2-bromopyridine with N,N-dimethylformamide dimethyl acetal, followed by the reaction with piperidine and then the reduction of the resulting imine.
Applications De Recherche Scientifique
DMXAA has been shown to have promising anticancer effects in preclinical studies, particularly in the treatment of solid tumors such as lung, colon, and breast cancers. It has been shown to induce tumor necrosis and inhibit angiogenesis, which are important mechanisms in cancer treatment.
Propriétés
IUPAC Name |
[2-[(dimethylamino)methyl]piperidin-1-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-16(2)11-12-7-4-6-10-17(12)14(18)13-8-3-5-9-15-13/h3,5,8-9,12H,4,6-7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTXRTRNKATACV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCN1C(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,5-Diethyl-3-[2-oxo-2-[2-(pyrazol-1-ylmethyl)pyrrolidin-1-yl]ethyl]imidazolidine-2,4-dione](/img/structure/B7574116.png)
![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1-(2-methylphenyl)cyclohexane-1-carboxamide](/img/structure/B7574124.png)
![N-(3-fluorophenyl)-1-[2-(2-methoxyethyl)-3,4-dihydro-1H-isoquinolin-5-yl]-5-methyltriazole-4-carboxamide](/img/structure/B7574125.png)
![5-[[4-[1-(Benzenesulfonyl)azepan-2-yl]piperidin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7574128.png)

![5-[4-(4-Chlorophenyl)oxan-4-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole](/img/structure/B7574146.png)
![1-[2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]azepan-1-yl]-2-methoxyethanone](/img/structure/B7574150.png)
![5-[4-(4-Chlorophenyl)oxan-4-yl]-3-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B7574152.png)
![N-[1-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-7H-purin-6-amine](/img/structure/B7574167.png)
![N-[[1-(4-fluorophenyl)cyclopentyl]methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7574174.png)
![3-[4-(2-phenylmethoxypropanoyl)piperazin-1-yl]-1H-pyridazin-6-one](/img/structure/B7574187.png)
![Cyclopropyl-[2-[1-(5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]azepan-1-yl]methanone](/img/structure/B7574190.png)

![(2,4-Dimethyl-1,3-thiazol-5-yl)-[2-[[2-methoxyethyl(methyl)amino]methyl]pyrrolidin-1-yl]methanone](/img/structure/B7574204.png)